Cas no 17406-45-0 (Tomatine)

Tomatine structure
Produktname:Tomatine
Tomatine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Tomatine
- TOMATIN
- LYOCPERSICIN
- LYCOPERSICIN
- LYCOPERISCIN
- TOMATINE(ST)
- alpha-tomatine
- a’’-tomatidine
- Tomatine from Tomato
- TOMATINE [FOR CHOLESTEROL ASSAY]
- TOMATINE(P)
- TOMATINE(RG)
- Lycopersicin from Tomato
- α-Tomatine from Tomato
- NSC 234440
- NSC 9223
- a-Tomatine
- A''-Tomatidine
- Tomatidine, glycoside
- 31U6547O08
- (3beta,5alpha,22beta,25S)-Spirosolan-3-yl O-beta-D-glucopyranosyl-(1-2)-O-(beta-D-xylopyranosyl)-(1-3))-O-(beta-D-glucopyranosyl-(1-4)-beta-
- TOMATINE [MI]
- Q288051
- BDBM50480249
- CHEMBL525778
- beta-D-Galactopyranoside, (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-O-beta-D-glucopyranosyl-(1-->4)-
- 17406-45-0
- (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-(beta-D-xylopyranosyl)-(1->3)-O-beta-D-glucopyranosyl-(1->4)-beta-D-galactopyranoside
- LMST01150015
- HY-N2166
- T3636
- CCG-270615
- SCHEMBL239168
- MS-31885
- CHEBI:9630
- (3beta,5alpha,25S)-spirosolan-3-yl beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->3)]-beta-D-glucopyranosyl-(1->4)-beta-D-galactopyranoside
- HSDB 3558
- beta-D-Galactopyranoside, (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-O-beta-D-glucopyranosyl-(1-4)-
- AKOS040756083
- 4-27-00-01954 (Beilstein Handbook Reference)
- NSC-9223
- TOMATINE [HSDB]
- (22S,25S)-5alpha-spirosolan-3beta-yl beta-D-glucopyranosyl-(1-2)-[beta-D-xylopyranosyl-(1-3)]-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside
- REJLGAUYTKNVJM-SGXCCWNXSA-N
- beta-D-Galactopyranoside, (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-(beta-D-xylopyranosyl)-(1->3)-O-beta-D-glucopyranosyl-(1->4)-
- AI3-17141
- NSC-234440
- UNII-31U6547O08
- NS00025717
- DTXCID3020413
- Tomatine; Lycopersicin
- (3beta,5alpha,22beta,25S)-Spirosolan-3-yl O-beta-D-glucopyranosyl-(1-2)-O-(beta-D-xylopyranosyl)-(1-3))-O-(beta-D-glucopyranosyl-(1-4)-beta-D-Galactopyranoside
- EINECS 241-429-5
- DTXSID5040413
- BRN 0078250
- Tox21_111530
- CS-0019466
- CAS-17406-45-0
- (22S,25S)-5alpha-spirosolan-3beta-yl beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->3)]-beta-D-glucopyranosyl-(1->4)-beta-D-galactopyranoside
- .alpha.-Tomatine
- s9444
- .beta.-D-Galactopyranoside,5.alpha.,22.beta.,25S)-spirosolan-3-yl O-.beta.-D-glucopyranosyl-(1.fwdarw.2)-O-[.beta.-D-xylopyranosyl-(1.fwdarw.3)]-O-.beta.-D-glucopyranosyl-(1.fwdarw.4)-
- 2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- alpha -tomatine
- SCHEMBL23567817
- NSC234440
- FT-0775470
- Solasodine base + 2H, O-Hex-Hex-Hex-Pen
- NSC9223
- alphaTomatine
- (22S,25S)-5alpha-spirosolan-3beta-yl beta-D-glucopyranosyl-(1-2)-(beta-D-xylopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside
- (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1-
- A''Tomatidine
- betaDGalactopyranoside, (3beta,5alpha,22beta,25S)spirosolan3yl ObetaDglucopyranosyl(12)O(betaDxylopyranosyl(13))ObetaDglucopyranosyl(14)
- 2-(2-(4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro(5-oxapentacyclo(10.8.0.02,9.04,8.013,18)icosane-6,2'-piperidine)-16-yl)oxyoxan-3-yl)oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- (22S,25S)-5alpha-spirosolan-3beta-yl beta-D-glucopyranosyl-(1->2)-(beta-D-xylopyranosyl-(1->3))-beta-D-glucopyranosyl-(1->4)-beta-D-galactopyranoside
- (3beta,5alpha,22beta,25S)Spirosolan3yl ObetaDglucopyranosyl(12)O(betaDxylopyranosyl)(13))O(betaDglucopyranosyl(14)betaDGalactopyranoside
-
- MDL: MFCD00016888
- Inchi: 1S/C50H83NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h20-47,51-63H,5-19H2,1-4H3/t20-,21-,22-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-/m0/s1
- InChI-Schlüssel: REJLGAUYTKNVJM-SGXCCWNXSA-N
- Lächelt: O1[C@@]2(C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])N2[H])[C@@]([H])(C([H])([H])[H])[C@@]2([H])[C@]1([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])([H])C([H])([H])[C@@]4([H])C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]12C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])(C([H])([H])O1)O[H])O[H])O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])O[H]
- BRN: 0078250
Berechnete Eigenschaften
- Genaue Masse: 1033.545759g/mol
- Oberflächenladung: 0
- XLogP3: -0.7
- Anzahl der Spender von Wasserstoffbindungen: 13
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Anzahl drehbarer Bindungen: 11
- Monoisotopenmasse: 1033.545759g/mol
- Monoisotopenmasse: 1033.545759g/mol
- Topologische Polaroberfläche: 338Ų
- Schwere Atomanzahl: 72
- Komplexität: 1840
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 31
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Molekulargewicht: 1034.2
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 291°C(lit.)
- Siedepunkt: 806.69°C (rough estimate)
- Brechungsindex: 1.5280 (estimate)
- Löslichkeit: Fast unlöslich (0,04 g/l) (25°C),
- PSA: 337.86000
- LogP: -2.36850
- Löslichkeit: Unsicher
- Merck: 9545
- Spezifische Rotation: D20 -18° (c = 0.55 in pyridine)
Tomatine Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:warning
- Gefahrenhinweis: H302
- Warnhinweis: P264-P270-P301+P312+P330-P501
- Transportnummer gefährlicher Stoffe:UN 1544
- Code der Gefahrenkategorie: 23/25-22
- Sicherheitshinweise: 45-24/25-22
- Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)
- RTECS:XW1050000
-
Identifizierung gefährlicher Stoffe:
- Toxizität:LD orally in rats: 900-1000 mg/kg (Wilson)
- Risikophrasen:R23/25
- Lagerzustand:Room Temp
Tomatine Zolldaten
- HS-CODE:29329990
Tomatine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN90930-20mg |
Tomatine |
17406-45-0 | >=98% | 20mg |
$168 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP1726-100mg |
Tomatine |
17406-45-0 | 98% | 100mg |
$270 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3786-5 mg |
Tomatine |
17406-45-0 | 99.93% | 5mg |
¥1100.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP1726-1g |
Tomatine |
17406-45-0 | 80% | 1g |
$650 | 2023-09-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296548C-250 mg |
Tomatine, |
17406-45-0 | >75% | 250MG |
¥5,641.00 | 2023-07-10 | |
TargetMol Chemicals | T3786-10 mg |
Tomatine |
17406-45-0 | 99.93% | 10mg |
¥ 1,140 | 2023-07-10 | |
MedChemExpress | HY-N2166-5mg |
Tomatine |
17406-45-0 | 99.90% | 5mg |
¥1190 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296548A-25 mg |
Tomatine, |
17406-45-0 | >75% | 25mg |
¥903.00 | 2023-07-10 | |
MedChemExpress | HY-N2166-10mg |
Tomatine |
17406-45-0 | 99.90% | 10mg |
¥2020 | 2024-07-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP1726-1g |
Tomatine |
17406-45-0 | 80% | 1g |
$650 | 2023-09-19 |
Tomatine Verwandte Literatur
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Steroidglykoside Steroid-Saponine
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Steroid-Saponine
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:17406-45-0)Tomatine

Reinheit:99%/99%/99%
Menge:25mg/50mg/100mg
Preis ($):151.0/256.0/436.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:17406-45-0)Tomatine

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung